Cas no 1211533-95-7 (2-Ethynyl-4-methoxypyridine)
2-Ethynyl-4-methoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-ethynyl-4-methoxypyridine
- 1211533-95-7
- AKOS030524561
- DB-251505
- SCHEMBL22750486
- Pyridine, 2-ethynyl-4-methoxy-
- EN300-138286
- G73912
- 2-Ethynyl-4-methoxypyridine
-
- Inchi: 1S/C8H7NO/c1-3-7-6-8(10-2)4-5-9-7/h1,4-6H,2H3
- InChI Key: KGPROXILVAWCPU-UHFFFAOYSA-N
- SMILES: O(C)C1C=CN=C(C#C)C=1
Computed Properties
- Exact Mass: 133.052763847g/mol
- Monoisotopic Mass: 133.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1
- XLogP3: 1.1
2-Ethynyl-4-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E200976-100mg |
2-ethynyl-4-methoxypyridine |
1211533-95-7 | 100mg |
$ 210.00 | 2022-06-05 | ||
| TRC | E200976-500mg |
2-ethynyl-4-methoxypyridine |
1211533-95-7 | 500mg |
$ 775.00 | 2022-06-05 | ||
| TRC | E200976-1g |
2-ethynyl-4-methoxypyridine |
1211533-95-7 | 1g |
$ 1200.00 | 2022-06-05 | ||
| Chemenu | CM488943-1g |
2-Ethynyl-4-methoxypyridine |
1211533-95-7 | 97% | 1g |
$827 | 2022-06-14 | |
| Enamine | EN300-138286-0.05g |
2-ethynyl-4-methoxypyridine |
1211533-95-7 | 95% | 0.05g |
$268.0 | 2023-02-15 | |
| Enamine | EN300-138286-0.1g |
2-ethynyl-4-methoxypyridine |
1211533-95-7 | 95% | 0.1g |
$400.0 | 2023-02-15 | |
| Enamine | EN300-138286-0.25g |
2-ethynyl-4-methoxypyridine |
1211533-95-7 | 95% | 0.25g |
$572.0 | 2023-02-15 | |
| Enamine | EN300-138286-0.5g |
2-ethynyl-4-methoxypyridine |
1211533-95-7 | 95% | 0.5g |
$902.0 | 2023-02-15 | |
| Enamine | EN300-138286-1.0g |
2-ethynyl-4-methoxypyridine |
1211533-95-7 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Enamine | EN300-138286-2.5g |
2-ethynyl-4-methoxypyridine |
1211533-95-7 | 95% | 2.5g |
$2268.0 | 2023-02-15 |
2-Ethynyl-4-methoxypyridine Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-Ethynyl-4-methoxypyridine
Introduction to 2-Ethynyl-4-methoxypyridine (CAS No. 1211533-95-7)
2-Ethynyl-4-methoxypyridine, identified by the chemical abstracts service number 1211533-95-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and synthetic utility. The presence of both an ethynyl group and a methoxy substituent in the pyridine ring imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structural features of 2-Ethynyl-4-methoxypyridine contribute to its versatility in organic synthesis. The ethynyl functionality, characterized by a carbon-carbon triple bond, allows for further functionalization through reactions such as Sonogashira coupling, which is widely employed in constructing carbon-carbon bonds. This property makes it particularly useful in the development of complex molecular architectures. On the other hand, the methoxy group introduces a degree of electron density to the ring, influencing its electronic properties and reactivity in various chemical transformations.
In recent years, 2-Ethynyl-4-methoxypyridine has been extensively studied for its potential applications in drug discovery. Its pyridine core is a common motif in many bioactive compounds, and modifications at the 2- and 4-positions can lead to derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to introduce diverse functional groups at these positions allows researchers to fine-tune the binding affinity and selectivity of these compounds towards their target enzymes.
One of the most compelling aspects of 2-Ethynyl-4-methoxypyridine is its role as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel therapeutic agents with improved efficacy and reduced side effects. The compound's reactivity with various nucleophiles enables the creation of complex heterocyclic systems, which are often essential for achieving high binding affinity in drug design. Additionally, its stability under various reaction conditions makes it a reliable choice for synthetic chemists working on multi-step syntheses.
The agrochemical industry has also recognized the potential of 2-Ethynyl-4-methoxypyridine as a precursor for developing new pesticides and herbicides. Pyridine derivatives are known for their insecticidal and fungicidal properties, and modifications at key positions can enhance their biological activity while minimizing environmental impact. Recent studies have shown promising results in using 2-Ethynyl-4-methoxypyridine to synthesize compounds that exhibit potent activity against resistant pest strains, offering new solutions for sustainable agriculture.
From a synthetic chemistry perspective, 2-Ethynyl-4-methoxypyridine serves as an excellent starting material for exploring novel reaction pathways and methodologies. Its unique structural features allow for innovative approaches in cross-coupling reactions, metal-catalyzed transformations, and other advanced synthetic techniques. These advancements not only contribute to the development of new molecules but also expand our understanding of organic chemistry principles.
The pharmaceutical industry's interest in 2-Ethynyl-4-methoxypyridine extends beyond its use as an intermediate. Several clinical trials have investigated derivatives of this compound for their potential therapeutic benefits. While these trials are still ongoing, preliminary results have been encouraging, suggesting that certain modifications can lead to compounds with significant therapeutic value. The ongoing research underscores the importance of this compound in drug discovery efforts aimed at addressing unmet medical needs.
Future directions in the study of 2-Ethynyl-4-methoxypyridine may focus on exploring its role in developing next-generation therapeutics. Advances in computational chemistry and artificial intelligence are expected to accelerate the design and optimization of new derivatives with improved pharmacokinetic profiles. Additionally, green chemistry principles may guide efforts to develop more sustainable synthetic routes for this compound, reducing environmental impact while maintaining high yields and purity.
In conclusion, 2-Ethynyl-4-methoxypyridine (CAS No. 1211533-95-7) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features make it a valuable tool for researchers seeking to develop novel bioactive molecules with enhanced efficacy and reduced toxicity. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in chemical biology and drug discovery.
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